4,5-Difluoro-2-methylindole
Overview
Description
4,5-Difluoro-2-methylindole is a fluorinated derivative of indole, a significant heterocyclic compound Indoles are known for their presence in various natural products and pharmaceuticals
Biochemical Analysis
Biochemical Properties
4,5-Difluoro-2-methylindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, leading to changes in metabolic flux and metabolite levels.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to impact the expression of genes involved in inflammation and apoptosis . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, indole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity at high doses . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . The compound can be metabolized into different products, which may have distinct biological activities. Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the distribution of this compound within different tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in determining the localization of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methylindole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of 2-methylindole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve selective fluorination at the 4 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the fluorination process, which allows for better control over reaction conditions and yields. Additionally, the use of cheaper and more readily available fluorinating agents can be explored to reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-methylindole can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms can influence the reactivity of the indole ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or chlorinating agents can be used under mild conditions.
Nucleophilic Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products:
Electrophilic Substitution: Halogenated derivatives of this compound.
Nucleophilic Substitution: Amino or thio-substituted derivatives.
Oxidation: Oxidized forms of the indole ring.
Reduction: Reduced forms of the indole ring.
Scientific Research Applications
4,5-Difluoro-2-methylindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-methylindole involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s ability to bind to specific receptors or enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Methylindole: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4,5-Dichloro-2-methylindole: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.
4,5-Difluoroindole: Similar structure but without the methyl group, affecting its overall properties.
Uniqueness: 4,5-Difluoro-2-methylindole is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
4,5-difluoro-2-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZOUVRTGPHQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80525903 | |
Record name | 4,5-Difluoro-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80525903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85462-60-8 | |
Record name | 4,5-Difluoro-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80525903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85462-60-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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